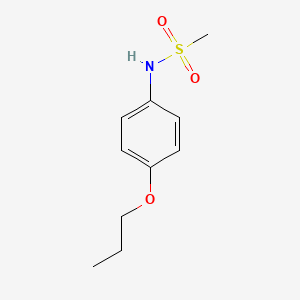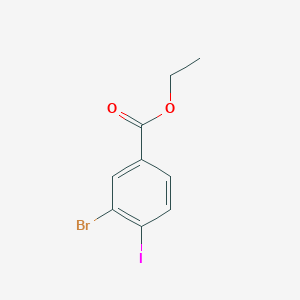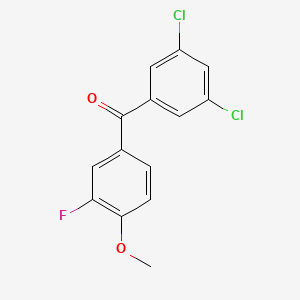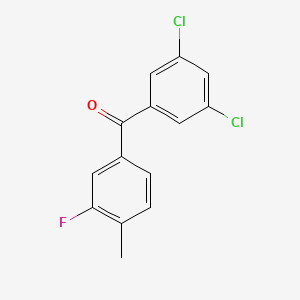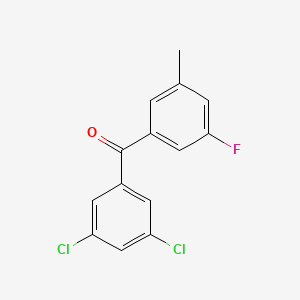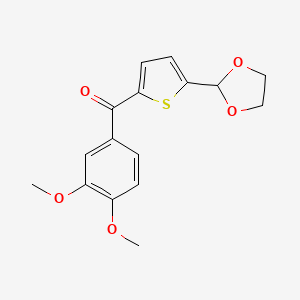
2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound with the CAS Number: 898779-10-7 . Its IUPAC name is (5- (1,3-dioxolan-2-yl)-1H-1lambda3-thiophen-2-yl) (3,4-dimethoxyphenyl)methanone . The molecular weight of this compound is 321.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17O5S/c1-18-11-4-3-10 (9-12 (11)19-2)15 (17)13-5-6-14 (22-13)16-20-7-8-21-16/h3-6,9,16,22H,7-8H2,1-2H3 . This code gives a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.37 . It is recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique
- Field : Biochemistry
- Application : Benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid have been found to exhibit antioxidant and antibacterial activities .
- Methods : The compounds were synthesized and their products were determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
- Field : Agriculture
- Application : Benzimidazole fungicides, which are based on the fungicidal activity of the benzimidazole ring structure, exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
- Methods : These fungicides are used in agriculture to prevent and control various plant diseases caused by fungi .
- Results : Due to their particularly outstanding antibacterial properties, they are widely used in agriculture .
Antioxidant and Antibacterial Activities
Fungicidal Activity
- Solubilizing Protective Group
- Field : Chemistry
- Application : The 3,4-dimethoxybenzyl group has been introduced as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
- Methods : The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
- Results : This method increases the solubility and stability of the precursor .
- Optical and Electrochemical Properties
- Field : Material Science
- Application : Unsubstituted 4,4′-bibenzo [c]thiophene and its silyl-substituted derivatives with one or two tert-butyl dimethylsilyl groups on each thiophene ring have been synthesized as new π-building blocks in emitters, photosensitizers, and semiconductors for organic optoelectronic devices .
- Methods : The characterization of these derivatives was determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .
- Results : The photoabsorption and fluorescence maxima of the three 4,4′-bibenzo [c]thiophene derivatives in toluene exhibit bathochromic shifts. The HOMO and LUMO energy levels rise, but the rise of the HOMO energy level is larger than that of the LUMO energy level, resulting in the bathochromic shift of the photoabsorption band .
Safety And Hazards
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-18-11-4-3-10(9-12(11)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQLHPPKNFWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641977 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898779-10-7 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)

